

4-(Methylcarbamoyl)benzene-1-sulfonyl chloride synthesis from 4-methylacetanilide

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Compound of Interest

Compound Name: 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride

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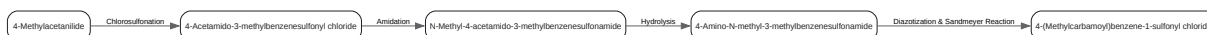
Synthesis of 4-(Methylcarbamoyl)benzene-1-sulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the multi-step synthesis of **4-(methylcarbamoyl)benzene-1-sulfonyl chloride**, a key intermediate in pharmaceutical development, starting from the readily available precursor, 4-methylacetanilide. The synthesis involves a four-step sequence: chlorosulfonation, amidation, hydrolysis, and a final Sandmeyer-type reaction. This guide provides detailed experimental protocols, quantitative data, and visual workflows to support researchers in the successful execution of this synthetic route.

Synthetic Strategy Overview

The overall synthetic pathway from 4-methylacetanilide to **4-(methylcarbamoyl)benzene-1-sulfonyl chloride** is outlined below. The strategy involves the initial formation of a sulfonyl chloride, followed by the introduction of the methylcarbamoyl moiety, and subsequent deprotection and conversion to the final product.



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Caption: Overall synthetic workflow from 4-methylacetanilide to the target compound.

Experimental Protocols

Step 1: Chlorosulfonation of 4-Methylacetanilide

This step introduces the sulfonyl chloride group onto the aromatic ring of 4-methylacetanilide.

Reaction:

Experimental Protocol:

In a fume hood, a 500 mL round-bottom flask equipped with a mechanical stirrer is charged with chlorosulfonic acid (165 mL, 2.49 mol). The flask is cooled in a water bath to maintain a temperature of 12–15 °C. To the stirred chlorosulfonic acid, 4-methylacetanilide (0.5 mol) is added portion-wise over approximately 15 minutes, ensuring the temperature remains below 20 °C. Vigorous evolution of hydrogen chloride gas will occur. After the addition is complete, the reaction mixture is heated to 60 °C for two hours until the evolution of HCl gas ceases. The reaction mixture is then cooled to room temperature and slowly poured, with stirring, into 1 kg of crushed ice. The precipitated solid is collected by vacuum filtration and washed with cold water. The crude 4-acetamido-3-methylbenzenesulfonyl chloride can be used in the next step without further purification.

Quantitative Data:

| Parameter | Value | Reference |
|----------------------|---------------------------------------|-----------|
| Starting Material | 4-Methylacetanilide | - |
| Reagent | Chlorosulfonic Acid | [1] |
| Reaction Temperature | 12-15 °C (addition), 60 °C (reaction) | [1] |
| Reaction Time | 2 hours | [1] |
| Typical Yield | 77-81% (crude) | [1] |

Step 2: Amidation with Methylamine

The sulfonyl chloride is reacted with methylamine to form the corresponding sulfonamide.

Reaction:

Experimental Protocol:

The crude 4-acetamido-3-methylbenzenesulfonyl chloride (10 mmol) is dissolved in a suitable organic solvent such as dichloromethane (30 mL). In a separate flask, a solution of methylamine (12 mmol) in dichloromethane (20 mL) is prepared and cooled in an ice bath. The sulfonyl chloride solution is added dropwise to the stirred methylamine solution. The reaction mixture is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water (20 mL). The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude N-methyl-4-acetamido-3-methylbenzenesulfonamide. The product can be purified by recrystallization.^[2]

Quantitative Data:

| Parameter | Value | Reference |
|----------------------|--|----------------|
| Starting Material | 4-Acetamido-3-methylbenzenesulfonyl chloride | - |
| Reagent | Methylamine | ^[2] |
| Solvent | Dichloromethane | ^[2] |
| Reaction Temperature | 0 °C to room temperature | ^[2] |
| Typical Yield | High (specific yield depends on purity of starting material) | ^[2] |

Step 3: Hydrolysis of the Acetamido Group

The protecting acetamido group is removed to reveal the free amine.

Reaction:

Experimental Protocol:

N-Methyl-4-acetamido-3-methylbenzenesulfonamide (1.6 g) is dissolved in methanol (5 mL) and 4N hydrochloric acid (7 mL) is added. The mixture is refluxed for 1 hour. After reflux, the methanol is evaporated under reduced pressure. The residue is made basic by the addition of 1N sodium hydroxide and then extracted with ethyl acetate (30 mL). The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to give 4-amino-N-methyl-3-methylbenzenesulfonamide.[3]

Quantitative Data:

| Parameter | Value | Reference |
|----------------------|---|-----------|
| Starting Material | N-Methyl-4-acetamido-3-methylbenzenesulfonamide | [3] |
| Reagents | Methanol, 4N Hydrochloric Acid | [3] |
| Reaction Temperature | Reflux | [3] |
| Reaction Time | 1 hour | [3] |
| Typical Yield | ~75% (based on a similar compound) | [3] |
| Melting Point | 110.9-112 °C (for a similar compound) | [3] |

Step 4: Diazotization and Sandmeyer Reaction

The final step involves the conversion of the amino group to a sulfonyl chloride via a Sandmeyer-type reaction.

Reaction:

Experimental Protocol:

A modern and safer approach to the Sandmeyer chlorosulfonylation utilizes a stable SO₂ surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO).^{[4][5]}

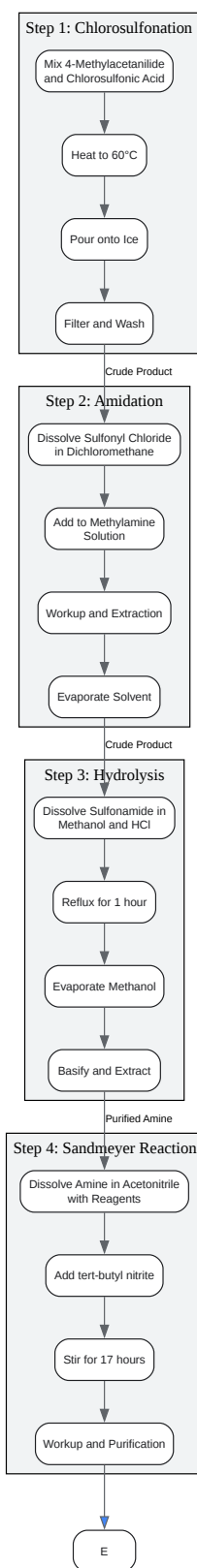
To a solution of 4-amino-N-methyl-3-methylbenzenesulfonamide (1.0 equiv) in acetonitrile (0.2 M) is added DABSO (0.60 equiv), CuCl₂ (5 mol %), and 37% aqueous HCl (2.0 equiv). The mixture is stirred at room temperature, and then tert-butyl nitrite (1.1 equiv) is added dropwise. The reaction is stirred for 17 hours. After completion, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield **4-(methylcarbamoyl)benzene-1-sulfonyl chloride**.^{[4][5]}

Quantitative Data:

| Parameter | Value | Reference |
|----------------------|--|-------------------|
| Starting Material | 4-Amino-N-methyl-3-methylbenzenesulfonamide | - |
| Reagents | DABSO, CuCl ₂ , 37% aq. HCl, tert-butyl nitrite | ^{[4][5]} |
| Solvent | Acetonitrile | ^{[4][5]} |
| Reaction Temperature | Room temperature | ^{[4][5]} |
| Reaction Time | 17 hours | ^{[4][5]} |
| Typical Yield | High (specific yield depends on substrate) | ^{[4][5]} |

Visualized Experimental Workflow

The following diagram illustrates the key stages and operations within the synthesis of **4-(methylcarbamoyl)benzene-1-sulfonyl chloride**.



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Caption: Detailed workflow for the multi-step synthesis.

Conclusion

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of **4-(methylcarbamoyl)benzene-1-sulfonyl chloride** from 4-methylacetanilide. By following the outlined procedures and paying close attention to the reaction conditions, researchers can effectively produce this valuable intermediate for applications in drug discovery and development. The use of modern, safer reagents for the final Sandmeyer reaction is highlighted to improve the overall efficiency and safety of the synthesis.

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